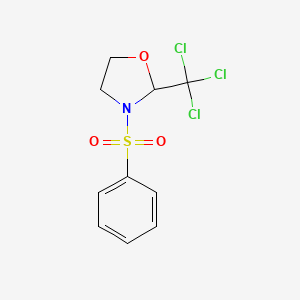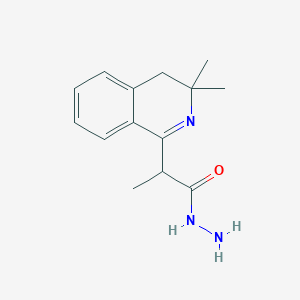
N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in 2008 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
A-836,339 binds to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by A-836,339 leads to a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and mood.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and mood. It has also been shown to induce apoptosis in cancer cells and to have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of A-836,339 is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the role of these receptors in various medical conditions. However, one of the limitations of A-836,339 is its potential for off-target effects, as it may bind to other receptors in addition to the cannabinoid receptors.
Direcciones Futuras
There are several future directions for the study of A-836,339. One area of research is the development of more selective and potent cannabinoid receptor agonists that can be used for the treatment of various medical conditions. Another area of research is the study of the potential anti-cancer properties of A-836,339 and other cannabinoid receptor agonists. Finally, the role of the cannabinoid receptors in the regulation of pain, inflammation, and mood continues to be an important area of research, and A-836,339 may be a useful tool for further exploring this area.
Métodos De Síntesis
The synthesis of A-836,339 involves a multi-step process that starts with the reaction of 2,4-dichlorophenol with butyric anhydride to form 4-(2,4-dichlorophenoxy)butyric acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-chlorobenzylamine to form A-836,339.
Aplicaciones Científicas De Investigación
A-836,339 has been studied extensively for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. It has been shown to activate the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and mood. A-836,339 has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c18-13-7-8-16(15(20)10-13)23-9-3-6-17(22)21-11-12-4-1-2-5-14(12)19/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVJQWMINLBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)




![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)
![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
